3-Tert-butylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

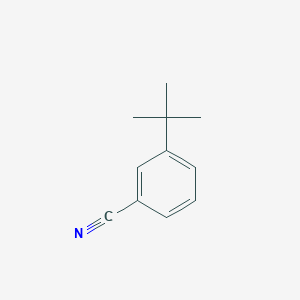

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBCSZHGGMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942854 | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-74-5 | |

| Record name | 3-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Tert-butylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast repository of available scaffolds, substituted benzonitriles represent a class of compounds with significant utility. This technical guide provides an in-depth exploration of 3-tert-butylbenzonitrile, a versatile intermediate whose unique steric and electronic properties offer considerable advantages in the design of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its emerging role in pharmaceutical research.

Core Molecular Attributes of this compound

This compound, systematically known as 3-(1,1-dimethylethyl)benzonitrile, is an aromatic nitrile characterized by the presence of a bulky tert-butyl group at the meta-position relative to the cyano functionality. This substitution pattern imparts a unique combination of lipophilicity and steric hindrance, which can be strategically exploited in drug design to modulate molecular interactions and pharmacokinetic profiles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and process development. The compound is a clear liquid at room temperature.[1] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 154532-34-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃N | [1][2] |

| Molecular Weight | 159.23 g/mol | [1] |

| Boiling Point | 238 °C | [3] |

| Density | 0.95 g/mL | [3] |

| Flash Point | 98 °C | [3] |

| Appearance | Clear liquid | [1][2] |

| Purity | Typically ≥97% | [1][2] |

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method involves the cyanation of a suitable precursor, such as 3-tert-butylaniline, via a Sandmeyer-type reaction. This classical approach allows for the efficient introduction of the nitrile functionality.

Diazotization-Cyanation of 3-Tert-butylaniline

This two-step, one-pot procedure first involves the conversion of the primary aromatic amine to a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.

Experimental Protocol:

Materials:

-

3-tert-butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Toluene or other suitable organic solvent

-

Ice

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3-tert-butylaniline in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using starch-iodide paper.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium or potassium cyanide in water is prepared and warmed. The cold diazonium salt solution is then slowly added to the cyanide solution, with vigorous stirring. The temperature of the reaction mixture is gradually raised and maintained until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as toluene. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product as a clear liquid.

Causality Behind Experimental Choices:

-

The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

-

The use of a copper(I) cyanide complex facilitates the nucleophilic substitution of the diazonium group with cyanide, a hallmark of the Sandmeyer reaction.

-

The aqueous work-up with sodium bicarbonate is necessary to neutralize any residual acids.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a reference for analytical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of δ 1.3-1.4 ppm. The aromatic region (δ 7.3-7.8 ppm) will display a complex multiplet pattern corresponding to the four protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The aromatic region will show signals for the four CH carbons and the two quaternary carbons of the benzene ring, including the carbon of the cyano group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.[4] The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic protons, as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 159). A prominent fragment ion is expected at m/z 144, resulting from the loss of a methyl group (CH₃) from the tert-butyl substituent, a common fragmentation pathway for tert-butylated aromatic compounds.[5][6]

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][][9][10] The tert-butyl group can act as a lipophilic moiety to enhance membrane permeability and can also introduce steric bulk to influence ligand-receptor binding interactions.[11] The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, which are common pharmacophores in drug molecules.

While specific drug candidates containing the this compound moiety are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds within therapeutic areas such as oncology and inflammatory diseases. Its utility lies in providing a scaffold for the construction of more complex molecules through reactions like Suzuki-Miyaura coupling, where the nitrile group can be a precursor to other functionalities or the aromatic ring can be further substituted.

Caption: Role of this compound in drug discovery.

Safety and Handling

General Hazards (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Irritation: May cause skin, eye, and respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other resistant material), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, combining a sterically demanding tert-butyl group with a chemically reactive nitrile functionality, provide a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and an outline of its applications and safety considerations, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- CymitQuimica. (n.d.). Safety Data Sheet: 3-(tert-Butyl)-4-chlorobenzonitrile.

- Organic Syntheses. (n.d.). tert-Butyl Isocyanide. Org. Synth. Coll. Vol. 6, p.233.

-

SpectraBase. (n.d.). 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: tert.-butyl nitrite.

- Fisher Scientific. (2024, March 29). Safety Data Sheet: p-tert-Butylbenzoic acid.

- Organic Syntheses. (n.d.). A Facile and Scalable Synthesis of 3-Chlorobenzo[d]isothiazole 1,1-dioxide. Org. Synth. 2020, 97, 244-257.

-

PubChem. (n.d.). 3-(tert-Butyl)-2-hydroxybenzonitrile. Retrieved from [Link]

- Khaligh, N. G. (2020). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 2-21.

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

PubChem. (n.d.). 3-Tert-butylbenzaldehyde. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Singh, P. P., et al. (2018). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes at Room Temperature. Organic & Biomolecular Chemistry, 16(40), 8280-8284.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

- Scott, J. D., & De La Cruz, E. M. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(10), 963–967.

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Li, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(1), 234.

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Pharmaceutical Intermediates in Drug Discovery. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methylbenzonitrile: A Key Intermediate for Pharmaceutical, Agrochemical, and Dye Synthesis. Retrieved from [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 3-Tert-butylbenzonitrile

An In-depth Technical Guide to 3-tert-Butylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile. It serves as a crucial resource for researchers, chemists, and drug development professionals by detailing its core physical and chemical properties, spectroscopic characteristics, and plausible synthetic methodologies. The document is structured to deliver not just data, but also the scientific rationale behind the compound's behavior and characterization, emphasizing the causality behind its structural and reactive properties. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Compound Identification and Molecular Structure

This compound is an organic compound featuring a benzene ring substituted at the 1- and 3- positions with a nitrile (-C≡N) group and a tert-butyl group, respectively. This meta-substitution pattern, along with the distinct electronic properties of the functional groups, governs its physical characteristics and chemical reactivity.

| Identifier | Value | Source |

| IUPAC Name | 3-(tert-butyl)benzonitrile | [1] |

| CAS Number | 154532-34-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃N | [1][2] |

| Molecular Weight | 159.23 g/mol | [2] |

| InChI Key | YDWBCSZHGGMJAB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)c1cccc(C#N)c1 | [2] |

graph "3_tert_butylbenzonitrile_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring Nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="-0.8,0.5!", label="C"]; C5 [pos="0.8,0.5!", label="C"]; C6 [pos="0,-1.5!", label="C"];

// Substituent Nodes tert_butyl_C [pos="2.6, -1.5!", label="C"]; tert_butyl_CH3_1 [pos="3.9, -0.75!", label="CH₃"]; tert_butyl_CH3_2 [pos="3.9, -2.25!", label="CH₃"]; tert_butyl_CH3_3 [pos="2.0, -2.5!", label="CH₃"];

nitrile_C [pos="-2.6, 1.5!", label="C"]; nitrile_N [pos="-3.9, 1.5!", label="N"];

// Benzene Ring Edges edge [len=1.5] C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituent Edges C1 -- nitrile_C [label=""]; C3 -- tert_butyl_C [label=""]; tert_butyl_C -- tert_butyl_CH3_1 [label=""]; tert_butyl_C -- tert_butyl_CH3_2 [label=""]; tert_butyl_C -- tert_butyl_CH3_3 [label=""]; nitrile_C -- nitrile_N [style=bold, label="≡"];

// Implicit Hydrogens (for context, not rendered)// H on C2, C4, C5, C6 }

Caption: Molecular Structure of this compound.

Physical Properties

This compound is typically supplied as a clear liquid, consistent with many monosubstituted and disubstituted benzonitriles of similar molecular weight.[1][2]

| Property | Value | Source |

| Physical Form | Clear Liquid | [1][2] |

| Purity | ≥97% (Typical) | [1][2] |

Note: Detailed experimental data for properties like boiling point, density, and refractive index are not widely published. These values would need to be determined empirically.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections describe the expected spectral features, providing a basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The meta-substitution pattern gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

tert-Butyl Protons: A sharp singlet integrating to 9 protons is expected, typically in the range of δ 1.3-1.4 ppm. The magnetic equivalence of the nine protons in the tert-butyl group and the absence of adjacent protons result in this characteristic singlet.

-

Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and will produce a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm). The electron-withdrawing nature of the nitrile group will deshield adjacent protons, shifting them downfield, while the electron-donating tert-butyl group will have a shielding effect. A detailed analysis would likely reveal four distinct signals, each integrating to 1 proton, with splitting patterns dictated by ortho- and meta-coupling.

-

-

¹³C NMR:

-

tert-Butyl Carbons: Two signals are expected. One signal around δ 31-32 ppm corresponds to the three equivalent methyl carbons, and another signal around δ 35 ppm corresponds to the quaternary carbon.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon attached to the nitrile group (ipso-carbon) would be significantly deshielded, while the carbon attached to the tert-butyl group would also be a quaternary signal. The remaining four CH carbons will appear in the typical aromatic region (δ 120-140 ppm).

-

Nitrile Carbon: A characteristic signal for the nitrile carbon is expected in the δ 118-125 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group will be observed as strong bands just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the molecule (159.23).

-

Major Fragmentation: A prominent peak is expected at M-15 (m/z 144), corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This is a very common fragmentation pathway for tert-butyl substituted aromatic compounds.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three key structural components: the nitrile group, the tert-butyl group, and the aromatic ring.

-

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-tert-butylbenzoic acid. This is a common transformation for converting nitriles to carboxylic acids.

-

Reduction: The nitrile can be reduced to a primary amine (3-tert-butylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

-

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents are crucial. The tert-butyl group is an ortho-, para-director and an activating group. The nitrile group is a meta-director and a deactivating group. Since the groups are meta to each other, their directing effects will guide incoming electrophiles to the remaining open positions on the ring (positions 2, 4, and 6). The outcome will be a mixture of products, with the precise ratio depending on the reaction conditions and the steric hindrance imposed by the bulky tert-butyl group.

-

Synthesis Methodology

A common and effective method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline.

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative method based on established chemical principles for this type of transformation.

-

Diazotization of 3-tert-Butylaniline:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-tert-butylaniline in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Cool this cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Causality: The choice of the Sandmeyer reaction is deliberate; it is a reliable and high-yielding method for introducing a nitrile group onto an aromatic ring, starting from a readily available aniline precursor. The low temperature for the diazotization step is critical to prevent the unstable diazonium salt from decomposing prematurely.

Safety and Handling

-

General Hazards: Like most organic nitriles, this compound should be handled with care. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable organic building block with well-defined structural and spectroscopic properties. Its reactivity, centered around the nitrile group and the substituted aromatic ring, allows for its use in the synthesis of a variety of downstream products, including carboxylic acids, amines, and more complex substituted aromatics. A thorough understanding of its characterization, as outlined in this guide, is essential for its effective use in research and development.

References

-

PubChem. 4-tert-Butylbenzonitrile | C11H13N | CID 77883. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(tert-Butyl)-2-hydroxybenzonitrile | C11H13NO | CID 15910648. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl nitrite (TBN). Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. Available at: [Link]

-

PubChem. 3-(Tert-butyldimethylsilyloxymethyl)benzonitrile | C14H21NOSi | CID 22050298. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3. Available at: [Link]

-

Osbourn, J. (2015). Synthesis of 4-Butylbenzonitrile From Benzene. YouTube. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

- Google Patents. CN104557480A - Synthetic method of 3-tert-butylphenylethylether.

-

Ocean of knowledge. (2020). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. YouTube. Available at: [Link]

-

Khaligh, N. G. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

PubChem. Spectral Information. National Center for Biotechnology Information. Available at: [Link]

-

St John, T. (2018). Determining a Structure with IR and NMR. YouTube. Available at: [Link]

-

Pharmaffiliates. CAS No : 13545-04-5 | Product Name : 2,3-Dimethylsuccinic Acid. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Tert-butylbenzonitrile: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-tert-butylbenzonitrile, a substituted aromatic nitrile. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, a robust synthetic pathway, its expected analytical signature, and its potential as a valuable intermediate in the synthesis of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₁₃N) is an aromatic compound featuring a nitrile (-C≡N) group and a sterically demanding tert-butyl group at the meta position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it an intriguing building block in organic synthesis. The nitrile group is a versatile functional handle, capable of transformation into amines, carboxylic acids, and various heterocyclic systems. It also serves as a key pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

The tert-butyl group provides significant steric bulk, which can be strategically employed to influence molecular conformation, enhance metabolic stability by shielding adjacent sites from enzymatic degradation, and improve selectivity for biological targets.[2] The meta-relationship between these two groups on the phenyl ring offers a specific scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring substituted at positions 1 and 3. The bulky tert-butyl group influences the molecule's solubility and lipophilicity, while the linear, electron-withdrawing nitrile group governs its reactivity and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [2][3][4] |

| Molecular Weight | 159.23 g/mol | [2][3] |

| CAS Number | 154532-34-0 | [2][3][4] |

| Appearance | Clear liquid | [3] |

| Common Synonyms | 3-(1,1-Dimethylethyl)benzonitrile | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

Synthesis and Mechanistic Considerations

A reliable and high-yielding route to this compound is the Sandmeyer reaction .[3][5] This classic transformation provides a strategic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate, starting from the corresponding aniline. The precursor, 3-tert-butylaniline, is commercially available, making this a practical approach for laboratory-scale synthesis.[6]

The process involves two key stages:

-

Diazotization: The primary aromatic amine (3-tert-butylaniline) is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl), or by using an organic nitrite like tert-butyl nitrite under anhydrous conditions.

-

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide salt. The copper(I) catalyst facilitates the displacement of the diazonio group (-N₂⁺) with a cyanide (-CN) nucleophile, releasing nitrogen gas.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Mechanistic Rationale: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) species is believed to initiate a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This highly reactive aryl radical then abstracts the cyanide from the copper complex, regenerating the copper(I) catalyst in a catalytic cycle. This pathway is favored over a direct nucleophilic attack on the aromatic ring, which is energetically unfavorable.

Experimental Protocol: Representative Synthesis

This protocol describes a representative laboratory-scale synthesis of this compound from 3-tert-butylaniline. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3-tert-butylaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Cyanide (CuCN, 1.2 eq)

-

Potassium Cyanide (KCN, 1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-tert-butylaniline (1.0 eq) and water.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated HCl (3.0 eq) while maintaining the internal temperature below 5 °C. Stir until a fine slurry of the aniline hydrochloride salt is formed.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline slurry via the dropping funnel. Maintain the temperature strictly between 0-5 °C. The addition should take approximately 30 minutes.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Sandmeyer Cyanation Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. CAUTION: This step generates a solution containing free cyanide; handle with extreme care under the fume hood.

-

Gently warm the copper cyanide solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a dark oil, should be purified by vacuum distillation to yield this compound as a clear liquid.

-

Spectroscopic Characterization: An Analytical Profile

While a publicly available, experimentally verified spectrum for this compound is not readily found, its spectroscopic features can be reliably predicted based on the analysis of its constituent parts and comparison with closely related analogs like benzonitrile and tert-butylbenzene.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.3-7.7 ppm): Four protons exhibiting a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. Expect distinct signals for H2, H4, H5, and H6. Aliphatic Region (δ ~1.3 ppm): A sharp singlet integrating to nine protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent. |

| ¹³C NMR | Aromatic Region (δ 115-155 ppm): Six signals are expected. The carbon bearing the tert-butyl group (C3) will be significantly downfield (~152 ppm). The quaternary carbon of the nitrile group (C1) will appear around 112 ppm, and the nitrile carbon itself (-C≡N) will be in the 118-120 ppm range. The remaining four CH carbons will resonate between 128-135 ppm. Aliphatic Region (δ 30-35 ppm): Two signals are expected for the tert-butyl group: a quaternary carbon (~35 ppm) and a single signal for the three equivalent methyl carbons (~31 ppm). |

| IR (Infrared) | C≡N Stretch: A sharp, strong absorption band at approximately 2225-2235 cm⁻¹, characteristic of an aromatic nitrile. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2870-2970 cm⁻¹) from the tert-butyl group. C-C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 159, corresponding to the molecular weight. Major Fragment: A significant peak at m/z = 144, resulting from the characteristic loss of a methyl radical ([M-15]⁺) from the tert-butyl group to form a stable tertiary benzylic carbocation. |

Potential Applications in Drug Discovery and Development

While specific applications for this compound are not widely documented, its structure is emblematic of motifs used in medicinal chemistry. It serves as a valuable pharmaceutical intermediate for the synthesis of more complex molecules.[1][7]

-

Scaffold for SAR Studies: The 1,3-substitution pattern allows for the systematic exploration of how changes at other positions on the ring affect biological activity. The tert-butyl group acts as a steric anchor, while the nitrile can be a key binding element or a precursor to other functional groups.

-

Improving Metabolic Stability: The tert-butyl group is known to sterically hinder metabolic attack (e.g., oxidation by cytochrome P450 enzymes) on adjacent positions of the aromatic ring, a strategy often used to increase the half-life of drug candidates.[2]

-

Versatile Chemical Handle: The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, all of which are common functionalities in active pharmaceutical ingredients (APIs).

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the known hazards of benzonitrile and its substituted analogs, the following precautions are essential:[8][9]

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Nitriles can release cyanide in vivo.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

Always consult a comprehensive risk assessment before handling this chemical.

Conclusion

This compound is a structurally distinct aromatic nitrile with significant potential as a building block in organic and medicinal chemistry. Its synthesis via the Sandmeyer reaction is a practical and well-understood process. While detailed public data on its properties and applications are limited, its combination of a sterically demanding group and a versatile nitrile functionality makes it a valuable intermediate for creating novel molecules with tailored properties for research, particularly in the field of drug development.

References

- Wikipedia. (n.d.). Sandmeyer reaction.

- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Sandmeyer Reaction Using tBuONO.

- Thermo Fisher Scientific. (n.d.). Sandmeyer Reaction.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile.

- CymitQuimica. (n.d.). 3-tert-Butyl-benzonitrile.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 4-tert-Butylbenzonitrile.

- CymitQuimica. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzonitrile.

- ResearchGate. (2019). Three Sequential C-N Bond Formation: tert-Butyl Nitrite as a N1 Synthon in a Three Component Reaction....

- PubChem. (n.d.). 3-(tert-Butyl)-2-hydroxybenzonitrile.

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-tert-Butylbenzoic acid.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- BenchChem. (2025). Technical Support Center: Regioselective Reactions of 4-Amino-3-(tert-butyl)benzonitrile.

- PubChem. (n.d.). 4-tert-Butylbenzonitrile.

- ChemicalBook. (2025). 4-tert-Butylbenzonitrile | 4210-32-6.

- National Center for Biotechnology Information. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition....

- ResearchGate. (n.d.). tert‐Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis.

- ResearchGate. (2020). tert-Butyl nitrite Catalyzed Synthesis of Benzimidazoles....

- Evonik Health Care. (n.d.). Intermediates for the pharmaceutical industry.

- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- Google Patents. (n.d.). US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.

- Google Patents. (n.d.). US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate.

- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.

- PubChem. (n.d.). 3-tert-Butylaniline.

- Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - CAS:154532-34-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-tert-Butyl-benzonitrile | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 7. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

synthesis of 3-Tert-butylbenzonitrile

An In-depth Technical Guide to the Synthesis of 3-Tert-butylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for this compound, a valuable substituted aromatic nitrile intermediate in pharmaceutical and materials science research. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. We will explore three primary synthetic strategies: the Sandmeyer reaction starting from 3-tert-butylaniline, the Rosenmund-von Braun reaction from 3-tert-butylbromobenzene, and the dehydration of 3-tert-butylbenzamide. Each section elucidates the reaction mechanisms, discusses the rationale behind procedural choices, and provides detailed experimental protocols. The guide concludes with essential safety protocols, characterization data, and a curated list of authoritative references.

Introduction and Strategic Overview

This compound is a key building block characterized by the presence of a sterically bulky tert-butyl group and an electron-withdrawing nitrile functionality on an aromatic ring. This unique combination of steric and electronic properties makes it a desirable precursor for synthesizing complex molecules with specific conformational constraints and reactivity profiles. The selection of a synthetic route is contingent upon several factors including the availability of starting materials, scalability, cost, and tolerance to various functional groups. This guide focuses on the three most robust and versatile laboratory-scale methods.

The following diagram provides a high-level overview of the synthetic pathways discussed herein.

Caption: Mechanism of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol

This protocol is adapted from standard Sandmeyer reaction procedures. [1][2] Materials:

-

3-tert-butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) - Extreme Caution!

-

Toluene or Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-tert-butylaniline (1.0 eq) and concentrated HCl (3.0 eq) in water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

-

Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete. The resulting solution of the diazonium salt should be kept cold for the next step.

-

-

Preparation of Copper(I) Cyanide Solution:

-

Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

In a separate large flask, dissolve copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water. This creates a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

Cool this solution in an ice bath and add a layer of toluene.

-

-

Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

-

Control the rate of addition to manage the effervescence (N₂ gas evolution) and maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and separate the organic (toluene) layer.

-

Extract the aqueous layer twice more with toluene.

-

Combine the organic extracts and wash sequentially with dilute NaOH or NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Synthetic Strategy II: The Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides an alternative route to aryl nitriles, starting from aryl halides. [3][4]This method involves the direct displacement of a halide (typically bromide or iodide) with cyanide, using a stoichiometric or excess amount of copper(I) cyanide at elevated temperatures. [5][6]

Mechanistic Considerations and Modern Improvements

The classical Rosenmund-von Braun reaction mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. [5] A significant drawback of the traditional method is the requirement for high reaction temperatures (150-250 °C) and polar, high-boiling solvents like DMF or pyridine, which can limit functional group tolerance and complicate product purification. [5][7] Recent advancements have demonstrated that the addition of ligands, such as L-proline, can significantly promote the reaction, allowing it to proceed at much lower temperatures (80-120 °C) and with improved yields and substrate scope. [7]This modification makes the Rosenmund-von Braun reaction a more viable and practical option for complex molecule synthesis.

Caption: General workflow for L-proline promoted Rosenmund-von Braun reaction.

Synthetic Strategy III: Dehydration of Primary Amides

The dehydration of a primary amide, 3-tert-butylbenzamide, is a direct and atom-economical approach to synthesizing this compound. [8]This transformation can be achieved using a wide variety of dehydrating agents, ranging from classical stoichiometric reagents to modern catalytic systems. [9][10]

Choice of Dehydrating Agent

The efficacy of this method hinges on the choice of the dehydrating agent. The underlying principle involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group, followed by elimination to form the nitrile. [11]

-

Classical Reagents: Strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are effective but often require harsh conditions and can generate significant acidic waste.

-

Phosphorus(III) Reagents: More recent protocols utilize milder and more efficient reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃) or phosphorus trichloride (PCl₃) in the presence of a base. [8]These methods offer broader substrate scope and better functional group tolerance.

-

Other Systems: Other effective systems include sulfur trioxide-tertiary amine adducts and various silane-based reagents in the presence of a catalyst. [9][12] The starting 3-tert-butylbenzamide can be readily prepared from the corresponding 3-tert-butylbenzoic acid via activation (e.g., conversion to the acid chloride) followed by reaction with ammonia.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.6-7.4 (m, 4H, Ar-H), δ ~1.35 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~153 (Ar-C-tBu), ~135-128 (Ar-CH), ~119 (C≡N), ~113 (Ar-C-CN), ~35 (C(CH₃)₃), ~31 (C(CH₃)₃) |

| IR Spectroscopy | ~2230 cm⁻¹ (strong, sharp, C≡N stretch), ~2960 cm⁻¹ (C-H alkyl stretch), ~3070 cm⁻¹ (C-H aromatic stretch) |

| Mass Spectrometry | M⁺ at m/z = 159. Corresponding to C₁₁H₁₃N. [13][14]A major fragment at m/z = 144 ([M-15]⁺), corresponding to the loss of a methyl group. |

Note: Predicted NMR shifts are estimates and may vary based on solvent and instrument. For reference, spectral data for many organic compounds can be found in databases like PubChem and the Spectral Database for Organic Compounds (SDBS). [15][16]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. When synthesizing this compound, the following points are critical:

-

General Handling: this compound is a liquid. [13][14]Standard laboratory PPE (safety glasses or goggles, lab coat, chemical-resistant gloves) must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent-Specific Hazards:

-

Cyanides (CuCN, NaCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [17]Always handle with extreme caution in a fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.

-

Acids and Bases: Concentrated acids (HCl) and bases are corrosive. Handle with appropriate care to avoid skin and eye contact.

-

Sodium Nitrite (NaNO₂): A strong oxidizing agent. Keep away from combustible materials. It is also toxic if ingested.

-

-

Waste Disposal: All chemical waste, particularly cyanide-containing solutions, must be disposed of according to institutional and local environmental regulations. Cyanide waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Sandmeyer reaction offers a robust and well-established route from the corresponding aniline. The Rosenmund-von Braun reaction provides a valuable alternative from the aryl bromide, especially with modern, ligand-promoted protocols that allow for milder conditions. Finally, the dehydration of 3-tert-butylbenzamide represents a direct and often high-yielding approach. The optimal choice of method will depend on the specific context of the research, including starting material availability, required scale, and economic considerations. By understanding the mechanisms and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and safely prepare this important synthetic intermediate.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

El-Kaim, L., Grimaud, L., & Wagschal, S. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(7), 8339–8344. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Rosenmund-von Braun Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Ali, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2831–2867. Retrieved from [Link]

- Meise, W., & Kretzschmar, G. (1994). Method for the dehydration of amides to nitriles. U.S. Patent No. 5,817,827.

-

ResearchGate. (n.d.). Dehydration of primary amides to nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Ganesan, M., & Nagaraaj, P. (2021). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 8(1), 137-161. Retrieved from [Link]

-

Keller, M., et al. (2017). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2017(2), M935. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

-

Wu, J., et al. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(14), 2219-2220. Retrieved from [Link]

-

Leonard, M. (2013). Dehydration of Amides [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-(tert-Butyl)-2-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

PubChem. (n.d.). 3-Tert-butylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Tert-butoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (2012). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

LabXchange. (n.d.). Spectroscopy Worked Example Combining IR, MS, and NMR. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund-von Braun Synthesis [drugfuture.com]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. 3-tert-Butyl-benzonitrile | CymitQuimica [cymitquimica.com]

- 15. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-tert-Butylbenzonitrile: A Technical Overview of a Niche Synthetic Building Block

IUPAC Name: 3-(tert-Butyl)benzonitrile CAS Number: 154532-34-0 Molecular Formula: C₁₁H₁₃N Molecular Weight: 159.23 g/mol

This technical guide provides a consolidated overview of 3-tert-butylbenzonitrile, a substituted aromatic nitrile. While its structural isomers, particularly 4-tert-butylbenzonitrile, are more commonly documented in chemical literature, this guide focuses on the available technical information for the 3-substituted isomer, addressing its identity, known properties, and logical synthetic pathways.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is This compound . It is also known by several synonyms, which are frequently encountered in chemical supplier catalogs and databases.

Common Synonyms:

-

3-tert-butylbenzenecarbonitrile[2]

-

Benzonitrile, 3-(1,1-dimethylethyl)-

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely published in peer-reviewed literature. The data is primarily available from commercial suppliers, who characterize it as a clear liquid at room temperature.[1][2] A comprehensive table of its properties remains to be fully elucidated through formal studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | [2] |

| Molecular Weight | 159.23 g/mol | [1] |

| Appearance | Clear Liquid | [1][2] |

| CAS Number | 154532-34-0 | [2] |

Note: Properties such as boiling point, density, and solubility are not consistently reported in available authoritative sources.

Synthesis Pathway: The Sandmeyer Reaction

The most established and logical laboratory-scale synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction .[3][4] This pathway is the theoretical method of choice for the preparation of this compound, starting from the commercially available precursor, 3-tert-butylaniline.

The reaction proceeds in two fundamental stages:

-

Diazotization: The primary aromatic amine (3-tert-butylaniline) is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[4]

-

Cyanation: The resulting diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) cyanide salt, to form the benzonitrile.[3][4]

Causality in Experimental Design:

-

Low Temperature for Diazotization: The diazonium salt intermediate is highly unstable and prone to decomposition at higher temperatures, which would lead to the formation of phenolic byproducts and a significant reduction in yield. Maintaining a temperature between 0 and 5 °C is critical for the stability of this intermediate.

-

Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The copper(I) catalyst is essential as it facilitates a single-electron transfer to the diazonium salt, initiating the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the cyanide species to form the final product.[4]

Illustrative Workflow Diagram

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Generalized Experimental Protocol (Adapted from Standard Sandmeyer Procedures)

Disclaimer: This protocol is illustrative and adapted from general Sandmeyer reaction procedures. It has not been verified from a specific published synthesis of this compound and must be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

3-tert-Butylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Ice

-

Deionized Water

-

Organic Solvent (e.g., Dichloromethane or Diethyl Ether)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-tert-butylaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for 15-30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (indicates slight excess of nitrous acid).

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to maintain a manageable reaction rate.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and wash sequentially with dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Applications in Research and Drug Development

The benzonitrile moiety is a versatile functional group in medicinal chemistry. It can act as a bioisosteric replacement for other groups, participate in hydrogen bonding as an acceptor, and serve as a chemical handle for conversion into other functionalities like amines, amides, or tetrazoles.[5] The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding more labile parts of the molecule from enzymatic degradation by cytochrome P450 enzymes.[6][7]

Despite these general principles, a thorough review of scientific and patent literature does not reveal specific, documented instances of This compound being used as a key intermediate or building block in the synthesis of named drug candidates or advanced bioactive molecules. Its application appears to be largely theoretical or confined to early-stage discovery chemistry that is not yet in the public domain. Its utility remains that of a potential building block for introducing the 3-cyano-tert-butylphenyl motif into larger molecular scaffolds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the functional groups present (aromatic nitrile), it should be handled with caution in a well-ventilated chemical fume hood.

Expected Hazards:

-

Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle reagents used in its synthesis, such as sodium cyanide and strong acids, with extreme care according to established safety protocols.

References

- (No specific reference available for 1H NMR of this compound)

- (No specific reference available for 13C NMR of this compound)

- (No specific reference available for IR Spectrum of this compound)

- (No specific reference available for a patent on drug synthesis using this specific compound)

- (No specific reference available for a journal article on drug synthesis using this specific compound)

- (No specific reference available for boiling point d

- (No specific reference available for density d

- (No specific reference available for a detailed synthesis protocol

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacy, patient selection, and toxicity. Journal of medicinal chemistry, 53(22), 7902–7917. (Note: General reference on benzonitriles in medicine)

- (No specific safety d

-

Westphal, M. V., Wolfstädter, B. T., Plancher, J. M., Gatfield, J., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]

-

ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. (Note: General reference on Sandmeyer reaction mechanism)

- (No specific reference available for applic

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 3-tert-Butyl-benzonitrile | CymitQuimica [cymitquimica.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

solubility of 3-Tert-butylbenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-Tert-butylbenzonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates in organic solvents is a cornerstone of process chemistry, formulation development, and preclinical research. This compound, a molecule incorporating both a bulky, lipophilic tert-butyl group and a polar nitrile moiety, presents a unique and instructive solubility profile. This technical guide provides a comprehensive examination of the theoretical principles governing its dissolution, predictive assessments of its behavior in various solvent classes, and a detailed, field-proven protocol for the empirical determination of its solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation vehicles involving this and structurally related compounds.

Introduction: The Strategic Importance of this compound

This compound belongs to the benzonitrile class of compounds, which are pivotal intermediates in organic synthesis and are found in numerous pharmaceuticals.[1] The nitrile group (C≡N) is a versatile functional group, often serving as a precursor to amines, amides, and carboxylic acids. Furthermore, the nitrile itself can act as a key pharmacophore, mimicking a carbonyl group as a hydrogen bond acceptor or participating in crucial binding interactions within enzyme active sites.[2]

The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, or provide a steric shield to protect susceptible parts of a molecule.[3][4] The interplay between the non-polar, sterically demanding tert-butyl group and the polar, linear nitrile group dictates the physicochemical properties of this compound, making its solubility a critical parameter that influences everything from reaction kinetics in a synthetic flask to bioavailability in a final drug product. A thorough understanding of its solubility is therefore not merely academic but a prerequisite for efficient and successful development.

Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before predicting its behavior in solution.

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted at the 1 and 3 positions with a cyano group and a tert-butyl group, respectively.

Caption: Molecular structure of this compound.

Core Properties

A summary of the key physical and chemical properties of this compound is essential for laboratory handling and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [5][6] |

| Molecular Weight | 159.23 g/mol | [6] |

| Appearance | Clear liquid | [6] |

| Purity | Typically ≥97% | [5][6] |

| CAS Number | 154532-34-0 | [5] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which is an empirical summation of the intermolecular forces at play between solute and solvent molecules.[7][8] For a solute to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

For this compound, the key structural features influencing solubility are:

-

The Nitrile Group (-C≡N): This group is highly polar due to the large electronegativity difference between nitrogen and carbon. This results in a significant molecular dipole moment, leading to strong dipole-dipole interactions.[9][10] The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents like alcohols.[9][10]

-

The Benzene Ring: The aromatic ring is predominantly non-polar and engages in van der Waals forces, specifically London dispersion forces. It can also participate in π-π stacking interactions with other aromatic molecules.

-

The Tert-butyl Group (-C(CH₃)₃): This is a large, bulky, and highly non-polar (lipophilic) group. It exclusively interacts through weak London dispersion forces and its steric bulk can hinder the close approach of solvent molecules, potentially impeding solvation.[4]

The overall solubility of this compound in a given solvent is a direct result of the balance between the polar nitrile "head" and the non-polar aromatic/aliphatic "tail."

Predictive Solubility Profile in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility behavior of this compound across different classes of organic solvents. This qualitative assessment is invaluable for initial solvent screening in synthesis and purification.

| Solvent Class | Representative Solvent(s) | Key Interactions | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole, Dispersion | High | The solvent's hydroxyl group can act as a hydrogen bond donor to the nitrile's nitrogen.[9] Strong dipole-dipole interactions are also favorable. The solvent's alkyl chain has favorable dispersion interactions with the benzene ring and tert-butyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, Dispersion | Very High | These solvents have strong dipoles that interact very favorably with the polar nitrile group.[1][11] Lacking strong hydrogen-bonding networks themselves, they are highly effective at solvating polar organic molecules. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent. |

| Aromatic | Toluene, Benzene | Dispersion, π-π Stacking | High | The aromatic rings of the solvent and solute can engage in favorable π-π stacking and dispersion forces. The non-polar nature of the solvent readily accommodates the tert-butyl group. |

| Chlorinated | Dichloromethane, Chloroform | Dipole-Dipole, Dispersion | High | These solvents possess a moderate dipole and are excellent at dissolving a wide range of organic compounds that have both polar and non-polar characteristics. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Dispersion | Moderate to Low | The solvent can only interact via weak dispersion forces. While these are favorable with the tert-butyl and benzene portions of the molecule, they are insufficient to overcome the strong dipole-dipole interactions between solute molecules, leading to limited solubility.[12] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole (weak), Dispersion | High | Ethers are good general-purpose solvents. The oxygen can act as a weak hydrogen bond acceptor, and the overall polarity is suitable for solvating molecules with mixed characteristics like this compound. |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

While theoretical predictions are useful, empirical measurement is the gold standard. The following protocol describes a robust, self-validating "excess solid" (or "excess solute") method for accurately determining the equilibrium solubility of a compound at a specific temperature.[13][14]

Causality and Experimental Design

The core principle of this method is to create a saturated solution—a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. This is achieved by adding an excess of the solute to the solvent and allowing sufficient time and energy (agitation) for the system to reach equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.[8] Subsequent analysis of a filtered aliquot of the supernatant provides the concentration of the solute at saturation, which is, by definition, its solubility.

Workflow Diagram

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Step-by-Step Methodology

-

Preparation:

-

To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the chosen organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" means enough solute is added so that a visible amount remains undissolved after the equilibration period. A starting point is ~1.5-2x the estimated solubility.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-